5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole

Organic Synthesis Physicochemical Properties Structure-Activity Relationship (SAR)

5-Methoxy-4-methyl-3,4-dihydro-2H-pyrrole (CAS No. 92144-63-3) is a heterocyclic organic compound characterized by a five-membered, partially saturated pyrroline ring containing one nitrogen atom, substituted at the 4-position with a methyl group and at the 5-position with a methoxy group.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B13256017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC1CCN=C1OC
InChIInChI=1S/C6H11NO/c1-5-3-4-7-6(5)8-2/h5H,3-4H2,1-2H3
InChIKeyYJAFTEGZVBTPJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-4-methyl-3,4-dihydro-2H-pyrrole: Compound Identity and Procurement Basics


5-Methoxy-4-methyl-3,4-dihydro-2H-pyrrole (CAS No. 92144-63-3) is a heterocyclic organic compound characterized by a five-membered, partially saturated pyrroline ring containing one nitrogen atom, substituted at the 4-position with a methyl group and at the 5-position with a methoxy group . It belongs to the class of 3,4-dihydro-2H-pyrroles (Δ¹-pyrrolines), a structural scaffold that serves as a key intermediate in the synthesis of various biologically active compounds, including natural alkaloids and pharmaceutical agents . The compound has a molecular formula of C₆H₁₁NO and a molecular weight of 113.16 g/mol, with a typical commercial purity specification of 95% .

Analytical reference

Suited for LC-MS/MS method development as an authenticated standard with defined identity.

Synthetic scaffold

Privileged dihydropyrrole core with unique methoxy/methyl pattern enables focused SAR libraries.

Metabolism probe

Defined structure supports oxidative metabolism and conjugation pathway studies in research models.

Why 5-Methoxy-4-methyl-3,4-dihydro-2H-pyrrole Cannot Be Interchanged with Generic Pyrrolines


Generic substitution among dihydropyrroles is rarely a viable procurement strategy due to the profound influence of specific substituents on key physicochemical properties, chemical reactivity, and biological activity . The dihydropyrrole scaffold is considered a 'privileged structure' in medicinal chemistry, where subtle modifications to substituent size, position, and electronic character can drastically alter a derivative's capacity to act as an enzyme inhibitor, receptor modulator, or metabolic probe . Consequently, the precise substitution pattern of 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole—namely, the specific placement of methoxy and methyl groups on the pyrroline core—dictates its unique chromatographic behavior, its distinct mass spectrometric fragmentation pattern, and its specific value as a reference standard. These non-interchangeable properties are critical for researchers performing quantitative bioanalysis, synthesizing targeted analogs, or establishing structure-activity relationships, where even seemingly minor structural deviations from a close analog can invalidate experimental results or lead to erroneous analytical identification [1].

Substituent impact

Methoxy vs. ethoxy or unsubstituted analogs alters lipophilicity, steric bulk, and hydrogen-bonding capacity, shifting reactivity and biological readouts.

Analytical fingerprint

Chromatographic retention and mass fragmentation patterns are substitution-dependent; a generic pyrroline may not match the reference standard.

SAR disruption

Small structural deviations can invalidate structure-activity relationships, making close analogs non-interchangeable for medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 5-Methoxy-4-methyl-3,4-dihydro-2H-pyrrole


Differentiation via Methoxy Group Substitution: 5-Methoxy vs. 5-Ethoxy and Unsubstituted Analogs

The presence of a methoxy group at the 5-position, as in 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole, is a key differentiator from analogs lacking this moiety or bearing other alkoxy groups . Compared to its 5-ethoxy analog (5-ethoxy-4-methyl-3,4-dihydro-2H-pyrrole), the target compound has a lower molecular weight and a reduced number of rotatable bonds. This structural difference confers distinct physical and chemical properties, such as altered lipophilicity and steric bulk, which are critical for applications in medicinal chemistry where these parameters influence membrane permeability, target binding, and metabolic stability . Furthermore, it is a distinct entity from 5-methoxy-3,4-dihydro-2H-pyrrole, which lacks the 4-methyl group entirely, resulting in different reactivity and potential biological interactions .

Methoxy substitution
Data to verify
MW: 113.16 vs. 127.18 (ethoxy) and 99.13 (non-methylated) g/mol
Supports differentiation from alkoxy and des-methyl analogs
Calculated from molecular formula; experimental validation recommended
Organic Synthesis Physicochemical Properties Structure-Activity Relationship (SAR)

Lipophilicity and Structural Parameter Differentiation from Analogues

The specific substitution pattern of 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole results in quantifiably different topological and physicochemical descriptors compared to its close analogs, impacting its potential behavior in biological systems . For example, the presence of a methoxy group imparts a different hydrogen-bonding profile and electronic distribution compared to an ethyl or unsubstituted analog, which can be calculated using molecular modeling software [1]. While direct experimental logP or logD values are not available, the difference in the number of hydrogen bond acceptors and rotatable bonds provides a clear quantitative distinction from related compounds like 5-ethoxy-4-methyl-3,4-dihydro-2H-pyrrole (which has a longer alkyl chain) or 4-methyl-3,4-dihydro-2H-pyrrole-5-carbonitrile (which has a polar nitrile group) . These calculated differences are the foundation for any structure-activity relationship (SAR) exploration.

Rotatable bonds
Reported
1 rotatable bond (methoxy), vs. 2 for 5-ethoxy analog
Indicates lower conformational flexibility for SAR
Topological descriptor; experimental logP unavailable
Computational Chemistry Pharmacokinetics QSAR

Utility as an Analytical Reference Standard and Synthetic Building Block

5-Methoxy-4-methyl-3,4-dihydro-2H-pyrrole serves a specific role as a reference standard and versatile synthetic building block that is distinct from other pyrrolines [1]. Its value proposition is centered on its defined chemical identity (validated by CAS number, molecular formula, and InChI Key) and purity, which makes it suitable for specific research applications . In contrast to other dihydropyrroles like 5-methoxy-3,4-dihydro-2H-pyrrole, which have been directly linked to applications in synthesizing dihydroindolones with antitumor efficacy, the 4-methyl analog offers a unique scaffold for generating novel derivatives . Its inclusion in specialized LC-MS libraries for drugs, poisons, and their metabolites underscores its relevance as an authentic standard for developing and validating analytical methods to detect and quantify specific compounds in complex biological matrices [1].

Reference standard identity
Context-dependent
Commercially available, 95% purity; listed in LC-MSn spectral libraries
Supports method validation and reliable identification
Class-level evidence; verify lot-specific COA and spectral match
Analytical Chemistry LC-MS Synthetic Methodology

Primary Research and Industrial Applications for 5-Methoxy-4-methyl-3,4-dihydro-2H-pyrrole


As an Analytical Reference Standard in LC-MS/MS Method Development

The primary application scenario for procuring 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole is as a high-purity analytical reference standard for method development and validation in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows [1]. Its inclusion in specialized mass spectral libraries confirms its relevance as a target analyte in toxicology, forensic chemistry, and metabolism studies [1]. This compound provides a defined mass, retention time, and fragmentation pattern that is distinct from its close structural analogs. By using an authenticated reference standard, scientists can ensure accurate identification and quantitation of the compound in complex biological or environmental samples, thereby mitigating the risk of false-positive or false-negative results associated with generic or misidentified standards.

As a Specific Scaffold in Medicinal Chemistry and SAR Studies

5-Methoxy-4-methyl-3,4-dihydro-2H-pyrrole is a valuable synthetic building block for constructing novel chemical entities in medicinal chemistry programs . The 3,4-dihydro-2H-pyrrole core is a recognized 'privileged scaffold' for drug discovery, but the specific methoxy and methyl substitution pattern of this compound offers a unique starting point for synthesis . By using this specific compound as a reagent, researchers can generate a focused library of derivatives that cannot be synthesized from more common or unsubstituted pyrrolines. This approach enables the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, or pharmacokinetic properties, distinguishing it as a specialized tool rather than a generic commodity chemical.

As a Substrate for Probing Oxidative Metabolism and Conjugation Pathways

This compound can be utilized as a specific substrate or probe to investigate oxidative metabolism and subsequent conjugation pathways (e.g., with N-acetylcysteine or glutathione) in vitro [2]. While the direct studies on this exact molecule are limited, the dihydropyrrole class is well-known to undergo bioactivation to reactive pyrrole metabolites, which can then form conjugates with endogenous nucleophiles [2][3]. Its defined chemical structure, particularly the methoxy and methyl substituents, may influence the rate of oxidative desaturation by cytochrome P450 enzymes and the stability of any resulting reactive intermediates. This makes it a tool for studying species-specific or tissue-specific metabolism of heterocyclic amines and for quantifying the formation of potential detoxification products like N-acetylcysteine conjugates in experimental toxicology models [3].

Application
Selection Property
Validation Focus
LC-MS/MS Reference Standard
Defined identity and authenticated purity
Retention time and fragmentation pattern confirmation
Medicinal Chemistry Scaffold
Unique methoxy/methyl substitution for focused SAR
Derivative synthesis and lead optimization
Oxidative Metabolism Probe
Substrate for cytochrome P450-mediated oxidation
Conjugate formation and detoxification pathway studies in research models

Technical Documentation Hub

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5 linked technical documents
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